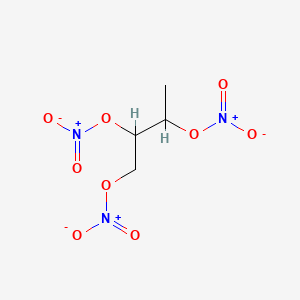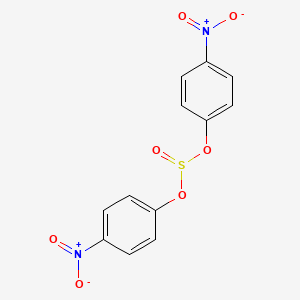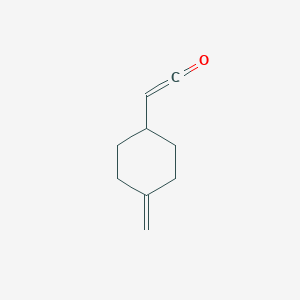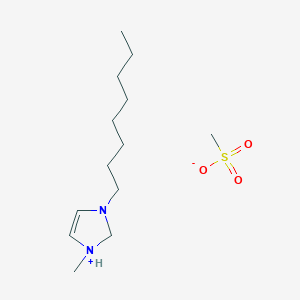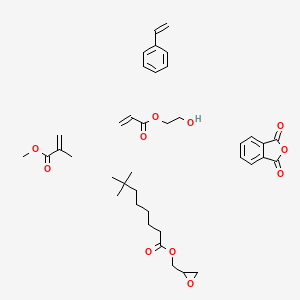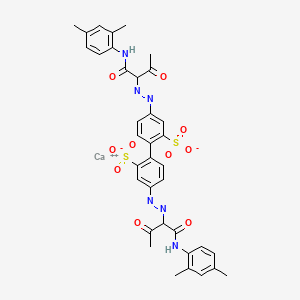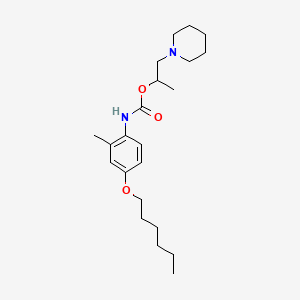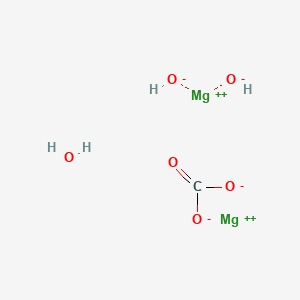
Magnesium carbonate basic hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium carbonate basic hydrate, also known as magnesite, is an inorganic salt with the chemical formula MgCO₃. It is a naturally occurring mineral and is commonly found in the form of white, friable masses or bulky white powder. This compound is odorless, stable in air, and practically insoluble in water, although it imparts a slightly alkaline reaction to water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium carbonate basic hydrate can be synthesized through various methods. One common laboratory method involves reacting a soluble magnesium salt, such as magnesium chloride (MgCl₂), with sodium bicarbonate (NaHCO₃). The reaction proceeds as follows: \[ MgCl₂(aq) + 2NaHCO₃(aq) \rightarrow MgCO₃(s) + 2NaCl(aq) + H₂O(l) + CO₂(g) \]
Industrial Production Methods: Industrially, this compound can be produced by combining a slurry of magnesium hydroxide (Mg(OH)₂) and carbon dioxide (CO₂) at moderate temperatures and high pressures. This method is efficient for large-scale production and ensures the formation of high-purity magnesium carbonate.
Chemical Reactions Analysis
Types of Reactions: Magnesium carbonate basic hydrate primarily undergoes decomposition reactions when heated. Upon heating, it decomposes to form magnesium oxide (MgO) and carbon dioxide (CO₂). The reaction can be represented as: \[ MgCO₃(s) \rightarrow MgO(s) + CO₂(g) \]
Common Reagents and Conditions:
Hydrochloric Acid (HCl): Magnesium carbonate reacts with hydrochloric acid to form magnesium chloride, carbon dioxide, and water: \[ MgCO₃(s) + 2HCl(aq) \rightarrow MgCl₂(aq) + CO₂(g) + H₂O(l) \]
High Temperature: Decomposition reactions require high temperatures to break down the carbonate structure.
Major Products Formed:
Magnesium Oxide (MgO): A common product formed upon decomposition.
Carbon Dioxide (CO₂): Released as a gas during decomposition reactions.
Scientific Research Applications
Magnesium carbonate basic hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other magnesium compounds and as a reagent in various chemical reactions.
Biology: Employed in studies related to mineralization processes and as a component in biological assays.
Medicine: Utilized as an antacid for the relief of heartburn, indigestion, and upset stomach.
Industry: Employed in the manufacture of materials that can withstand extremely high temperatures, such as refractories, cement, and powders used in the paper, rubber, and pharmaceutical industries.
Mechanism of Action
The mechanism by which magnesium carbonate basic hydrate exerts its effects, particularly as an antacid, involves neutralizing excess stomach acid. The carbonate ion (CO₃²⁻) reacts with hydrochloric acid (HCl) in the stomach to form carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻), thereby reducing acidity and providing symptomatic relief.
Molecular Targets and Pathways Involved:
Stomach Acid (HCl): The primary target in the mechanism of action as an antacid.
Carbonate Ion (CO₃²⁻): The active component that neutralizes stomach acid.
Comparison with Similar Compounds
Magnesium Oxide (MgO): Used as a refractory material and in the production of magnesium salts.
Magnesium Hydroxide (Mg(OH)₂): Commonly used as an antacid and laxative.
Magnesium Chloride (MgCl₂): Utilized in de-icing, dust control, and as a source of magnesium in supplements.
Properties
Molecular Formula |
CH4Mg2O6 |
|---|---|
Molecular Weight |
160.65 g/mol |
IUPAC Name |
dimagnesium;carbonate;dihydroxide;hydrate |
InChI |
InChI=1S/CH2O3.2Mg.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;2*+2;;;/p-4 |
InChI Key |
LMMTXHUCDIPKDU-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)([O-])[O-].O.[OH-].[OH-].[Mg+2].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


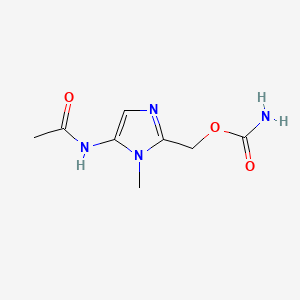
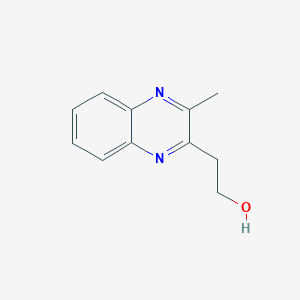
![2,5-Diiodothieno[3,2-b]thiophene](/img/structure/B15348329.png)

![(1S)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15348335.png)

